5-Benzylidene-3-ethyl rhodanine

Description

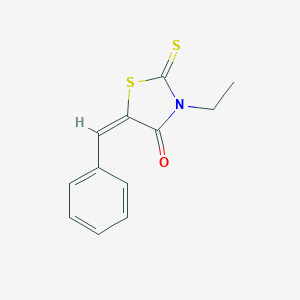

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS2/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDPYAPUFMILTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201214959 | |

| Record name | 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201214959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18331-34-5 | |

| Record name | 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18331-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201214959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the Rhodanine Scaffold in Drug Discovery

The rhodanine (B49660) core, a five-membered heterocyclic compound, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.combohrium.com This designation stems from its versatile structure, which allows for extensive chemical modifications, and its ability to interact with a wide range of biological targets. nih.gov Rhodanine derivatives have been investigated for over half a century and have been identified as hit and lead compounds against numerous targets, leading to a diverse portfolio of biological activities. tandfonline.combenthamdirect.comnih.gov

Historically, the importance of the broader thiazolidinone class, to which rhodanine belongs, grew with the clinical introduction of drugs like epalrestat (B1671369) for diabetic complications and various glitazones for type II diabetes. bohrium.com This spurred further interest in rhodanine and its derivatives. The core structure has been associated with a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, antidiabetic, and anti-inflammatory effects. tandfonline.comnih.govmdpi.com The most common synthetic approach for creating diverse rhodanine derivatives involves introducing various substituents at the C-5 and N-3 positions of the rhodanine ring. nih.gov

Despite their promise, rhodanine-based compounds have also attracted scrutiny. They have gained a reputation in some circles as Pan-Assay Interference Compounds (PAINS) and frequent hitters in high-throughput screening campaigns. bohrium.comnih.gov This is sometimes attributed to their potential to act as Michael acceptors or to form aggregates that can interact non-specifically with proteins. bohrium.comnih.gov However, experts also argue that the Michael acceptor functionality and potential for multi-target effects should be considered for their positive aspects and that claims of non-selectivity must be confirmed experimentally on a case-by-case basis. nih.govtandfonline.com

An Overview of 5 Benzylidene 3 Ethyl Rhodanine Btr 1 As a Lead Compound

Within the large family of rhodanine (B49660) derivatives, 5-Benzylidene-3-ethyl rhodanine, also known as BTR-1, has been identified as a significant lead compound, particularly in oncology research. nih.govsobekbio.comchemicalbook.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to achieve better potency, selectivity, or pharmacokinetic parameters.

BTR-1 is recognized as an active anti-cancer agent. sobekbio.comchemicalbook.com Research has shown that it can induce cytotoxicity in a time and concentration-dependent manner. tandfonline.com Its mechanism of action involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. sobekbio.comchemicalbook.com Furthermore, studies on leukemic cells have demonstrated that this compound affects cell division by causing a block at the S phase of the cell cycle, which is the phase where DNA replication occurs. chemicalbook.comtandfonline.com This disruption of DNA replication is a key strategy for many anticancer therapies. The compound has been reported to exhibit this broad anticancer activity with an IC50 value of less than 10 μM. nih.gov

The structure of BTR-1, featuring a benzylidene group at the C-5 position and an ethyl group at the N-3 position, is a classic example of the modifications that impart significant biological activity to the rhodanine scaffold.

Historical Context and Current Research Landscape of 5 Benzylidene 3 Ethyl Rhodanine

Established Synthetic Pathways for 5-Benzylidene Rhodanine Derivatives

The synthesis of 5-benzylidene rhodanine derivatives is predominantly achieved through well-established chemical reactions that have been refined over time for improved efficiency and yield.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is the most fundamental and widely employed method for synthesizing 5-benzylidene rhodanine derivatives. researchgate.netnanobioletters.comnih.gov This reaction involves the condensation of an aromatic aldehyde, such as benzaldehyde (B42025), with a compound containing an active methylene group, in this case, a rhodanine derivative like 3-ethylrhodanine (B1362658). nih.gov The active methylene group at the C-5 position of the rhodanine ring readily reacts with the aldehyde in the presence of a basic catalyst.

Various catalytic systems have been developed to promote this condensation. Traditional methods often utilize a mixture of acetic acid and sodium acetate. nanobioletters.com Other catalysts include piperidine (B6355638) with acetic acid, basic ionic liquids like 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521), and heterogeneous catalysts such as copper ferrite (B1171679) nanoparticles (CuFe2O4 NPs). nanobioletters.comnih.govresearchgate.net The choice of catalyst and solvent can significantly influence reaction times and yields. For instance, using a task-specific ionic liquid like 2-hydroxyethylammonium formate (B1220265) can lead to excellent yields under solvent-free conditions. researchgate.net The reaction generally proceeds smoothly, providing the desired 5-arylidene rhodanines with an exo-double bond. nih.gov

| Catalyst/System | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Acetic Acid/Sodium Acetate | Acetic Acid | Traditional, well-established method. | nanobioletters.com |

| Piperidine/Acetic Acid | Benzene | Commonly used in organic synthesis. | nih.gov |

| 1-butyl-3-methyl imidazolium hydroxide ([bmim][OH]) | Water | Green solvent, high yields, catalyst reusability. | researchgate.net |

| CuFe2O4 Nanoparticles | Water | Magnetically separable heterogeneous catalyst, eco-friendly. | nanobioletters.com |

| 2-Hydroxyethylammonium formate (TSIL) | Solvent-free | High yields, solvent-free conditions. | researchgate.net |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate the synthesis of rhodanine derivatives. This method significantly reduces reaction times compared to conventional heating methods. nanobioletters.compsu.edu The application of microwave irradiation can lead to higher yields and cleaner reactions by minimizing the formation of side products. psu.edu

For instance, the synthesis of related heterocyclic structures like hydantoins and thiohydantoins has been shown to be more efficient and selective under microwave activation. psu.edu In the context of rhodanine synthesis, microwave irradiation has been utilized in multi-component reactions and for converting intermediates into final products, such as the formation of bis-rhodanine. tandfonline.comresearchgate.net The use of solvents with high boiling points, like dimethyl sulfoxide (B87167) (DMSO), is common in these protocols to allow for higher reaction temperatures under microwave conditions. psu.edunih.gov

Novel Synthetic Strategies for 5-Benzylidene Rhodanine Derivatives

Recent research has focused on developing more sustainable and efficient synthetic routes, including green chemistry principles and complex one-pot reactions.

Green Chemistry Approaches in 5-Benzylidene Rhodanine Synthesis

Green chemistry principles are increasingly being applied to the synthesis of rhodanine derivatives to create more environmentally benign processes. rsc.org A key focus is the replacement of toxic organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG). nanobioletters.comnih.govtandfonline.com

Several catalyst-free methods have been developed, for example, by conducting the reaction in PEG at elevated temperatures, which simplifies the procedure and often results in very high yields. nih.gov Another green strategy involves the use of deep eutectic solvents (DES), such as a mixture of L-proline and glycerol, which can act as both the solvent and catalyst, allowing for a zero volatile organic compound (VOC) strategy. researchgate.net Ultrasound-assisted synthesis in aqueous media also represents a green and efficient method, improving reaction rates and product quality. tandfonline.comresearchgate.net

| Method | Solvent/Medium | Key Features | Reference |

|---|---|---|---|

| Catalyst-free condensation | Polyethylene Glycol (PEG) | Simple procedure, high yields, no external catalyst. | nih.gov |

| Ultrasound Irradiation | Polyethylene Glycol (PEG) | Accelerated conversion, improved reaction rate. | tandfonline.comresearchgate.net |

| Deep Eutectic Solvent (DES) | L-proline:glycerol | Zero VOC strategy, solvent acts as catalyst. | researchgate.net |

| Tandem Aldol-Thia-Michael Addition | Aqueous Diethylamine | Economical, high yields, simple product isolation. | rsc.org |

Multi-Component Reactions for Rhodanine Functionalization

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. tandfonline.com This approach offers advantages in terms of simplicity, atom economy, and reduced waste. tandfonline.com

Several MCRs have been developed for the synthesis and functionalization of the rhodanine scaffold. tandfonline.comresearchgate.net For example, a three-component reaction of an amine, carbon disulfide, and a dialkyl acetylenedicarboxylate (B1228247) can produce rhodanine derivatives. tandfonline.comresearchgate.net Another notable MCR involves the reaction of an aromatic aldehyde, rhodanine-N-acetic acid, and an isocyanide in the presence of aniline (B41778) to afford highly functionalized rhodanine-based amides in good yields. tandfonline.com These one-pot syntheses provide rapid access to a diverse library of complex molecules from simple starting materials. rsc.org

Derivatization Strategies of the Rhodanine Nucleus in this compound Analogues

The rhodanine nucleus offers multiple sites for chemical modification, allowing for the synthesis of a wide array of analogues with diverse properties. The nitrogen atom at the N-3 position and the exocyclic double bond at the C-5 position are common targets for derivatization.

For this compound, the ethyl group is already present at the N-3 position. Further derivatization often focuses on modifying the benzylidene moiety or introducing functional groups to the rhodanine ring itself, although direct modification of the core after the benzylidene group is formed is less common than building the desired analogue from appropriately substituted starting materials.

A key strategy involves starting with a different N-substituted rhodanine. For instance, using rhodanine-N-acetic acid in a Knoevenagel condensation followed by coupling reactions allows for the introduction of amide functionalities. tandfonline.com The secondary nitrogen in the parent rhodanine ring (at position 3) is a key site for introducing various alkyl or aryl substituents, which can significantly influence the molecule's properties. researchgate.net The synthesis of analogues often starts with the appropriate primary amine, which reacts with carbon disulfide and an ester of chloroacetic acid to form the desired N-3 substituted rhodanine ring, which is then condensed with an aldehyde.

An exploration of the synthetic routes and chemical diversification of the rhodanine scaffold reveals a versatile platform for medicinal chemistry. The parent compound, this compound, serves as a key starting point for a multitude of structural modifications. These modifications are primarily targeted at three key positions: the N-3 nitrogen, the C-5 exocyclic double bond, and the core rhodanine structure itself, allowing for the creation of diverse molecular architectures. This article delves into specific synthetic methodologies for derivatizing this compound, focusing on N-3 substitutions, C-5 arylidene variations, the construction of bis-rhodanine conjugates, and the incorporation of glycosyl and other functional groups.

1 N-3 Substitution Pattern Modifications

The nitrogen atom at the 3-position of the rhodanine ring is a prime site for chemical modification, allowing for the introduction of various side chains that can significantly influence the molecule's physicochemical properties. The ethyl group in this compound can be conceptually replaced through the synthesis of analogues from N-substituted rhodanine precursors.

One common strategy involves the introduction of carboxyalkyl acid groups. For instance, rhodanine-3-carboxyalkyl acids, such as rhodanine-3-acetic acid and rhodanine-3-propionic acid, are synthesized and then subjected to Knoevenagel condensation with aldehydes. nih.govnih.gov This approach allows for variable linker lengths between the rhodanine core and the terminal carboxyl group. nih.gov

Another significant modification is the incorporation of acetamide-based linkers. Rhodanine-3-acetic acid can be activated, for example with thionyl chloride, and subsequently reacted with various amines to furnish a library of N-substituted acetamide (B32628) derivatives. nih.gov This method has been used to link sulfonamide moieties to the rhodanine scaffold, creating complex molecules with potential biological activities. nih.gov

| N-3 Substituent Class | General Structure | Synthetic Precursor | Key Reaction |

|---|---|---|---|

| Carboxyalkyl Acids | R-COOH (where R is an alkyl chain) | N-Carboxyalkyl rhodanine | Knoevenagel Condensation |

| Acetamides | -CH₂CONH-R | Rhodanine-3-acetic acid | Amide Coupling |

| (Dialkylamino)alkyl | -(CH₂)n-NR₂ | N-(Dialkylamino)alkyl rhodanine | Knoevenagel Condensation |

2 C-5 Arylidene Moiety Variations

The benzylidene group at the C-5 position is introduced via a Knoevenagel condensation between 3-ethylrhodanine and benzaldehyde. This reaction is highly versatile, and a vast array of derivatives can be synthesized by simply substituting benzaldehyde with other aromatic or heteroaromatic aldehydes. mdpi.com This allows for a systematic exploration of the structure-activity relationship by introducing various electronic and steric features onto the arylidene ring.

The reaction is typically catalyzed by a weak base, such as piperidine or ammonium (B1175870) acetate, in a suitable solvent like ethanol (B145695) or acetic acid. nih.gov Green chemistry approaches have also been developed, utilizing catalysts like CuFe2O4 nanoparticles in water or employing deep eutectic solvents, which can make the process more sustainable and may not require a catalyst. mdpi.com

The range of aldehydes used is extensive and includes:

Substituted benzaldehydes : Aldehydes bearing electron-donating groups (e.g., methoxy (B1213986), hydroxy) or electron-withdrawing groups (e.g., nitro, halogen, trifluoromethyl) have been successfully employed. mdpi.com

Naphthaldehydes : These introduce a larger, more lipophilic polycyclic aromatic system at the C-5 position. mdpi.com

Heterocyclic aldehydes : Aldehydes derived from heterocycles like pyridine (B92270) and pyrrole (B145914) have been used to introduce heteroatoms and potential hydrogen bonding sites into the final molecule. nih.govmdpi.com

| Aldehyde Reactant | Resulting C-5 Substituent | Reference |

|---|---|---|

| 3-Hydroxy-4-methoxybenzaldehyde (Vanillin) | (3-Hydroxy-4-methoxyphenyl)methylidene | mdpi.com |

| 3-Nitrobenzaldehyde | (3-Nitrophenyl)methylidene | mdpi.com |

| 2-Naphthaldehyde | Naphthalen-2-ylmethylidene | mdpi.com |

| Pyridine-2-carboxaldehyde | Pyridin-2-ylmethylidene | nih.gov |

| Pyrrole-2-carboxaldehyde | (1H-Pyrrol-2-yl)methylidene | mdpi.com |

3 Synthesis of Bis-Rhodanine Conjugates

Bis-rhodanine conjugates, molecules containing two rhodanine units, represent another dimension of chemical derivatization. These compounds can be synthesized through several strategies, often involving the linkage of two rhodanine moieties through the C-5 or N-3 positions.

One common method involves a double Knoevenagel condensation. A dialdehyde, such as terephthalaldehyde (B141574) or 4,4'-(1,2-diphenylethene-1,2-diyl)dibenzaldehyde, is reacted with two equivalents of an N-substituted rhodanine (e.g., 3-amino-2-thioxothiazolidin-4-one) to yield a symmetrical bis-rhodanine derivative linked at the C-5 positions. bingol.edu.trresearchgate.net

An alternative approach begins with the synthesis of a bis-rhodanine core, which is then further functionalized. For example, diamines can react with carbon disulfide and dialkyl acetylenedicarboxylates in a one-pot, three-component reaction to form N,N'-linked bis-rhodanines. researchgate.netclockss.org These bis-rhodanine structures can then undergo condensation with various aromatic aldehydes to produce 5-benzylidene bis-rhodanine derivatives. researchgate.net

4 Glycosylation and Other Functional Group Incorporations

To enhance properties such as solubility and bioavailability, or to target specific biological pathways, rhodanine derivatives can be further functionalized with polar groups like sugars.

Glycosylation of the rhodanine scaffold has been achieved through reaction with protected sugar precursors. For instance, reacting rhodanine with α-acetobromoglucose under basic conditions can lead to either N-glycosylation or S-glycosylation. Subsequent deacetylation of the protected nitrogen nucleoside can be performed using sodium methoxide (B1231860) in methanol (B129727) to yield the final N-glycosylated rhodanine. This process must be carefully controlled, as similar conditions can lead to the cleavage of the rhodanine ring in S-glycosylated intermediates.

Beyond glycosylation, other functional groups can be incorporated. As mentioned previously, linking the rhodanine-3-acetic acid moiety to sulfanilamide (B372717) via an amide bond introduces a sulfonamide group, a well-known pharmacophore. nih.gov This hybridization of two distinct pharmacophoric units into a single molecule is a common strategy in drug design aimed at creating novel compounds with unique activity profiles.

Anticancer Efficacy and Cellular Impact of this compound

Research has demonstrated that this compound, also known as BTR-1, exhibits notable anticancer properties. nih.govencyclopedia.pubsobekbio.com It is recognized as an active agent against cancer, capable of inducing apoptosis, or programmed cell death. nih.govencyclopedia.pubsobekbio.com The core structure of rhodanine and its derivatives has been a significant scaffold in the development of molecules with therapeutic potential, showing a wide range of biological activities. nih.gov

In Vitro Cytotoxicity Against Diverse Cancer Cell Lines

The cytotoxic effects of this compound and its analogs have been evaluated against various cancer cell lines, revealing a broad spectrum of activity.

Studies have highlighted the potent effect of rhodanine derivatives on leukemic cells. For instance, 5-Isopropylidene-3-ethyl rhodanine, a structurally related compound, was found to induce cytotoxicity in the CEM leukemic cell line. nih.gov Another class of benzylidene compounds, 3,5-bis(benzylidene)-4-piperidones, demonstrated exceptionally high activity against P388 leukemia cells. nih.gov Furthermore, this compound (BTR-1) itself is described as an active anticancer agent that affects DNA replication in leukemic cells. nih.govencyclopedia.pubmdpi.com

The anticancer activity of this compound and its derivatives extends to solid tumor cell lines. Research has shown that these compounds are effective against a variety of cancers, including those of the breast, prostate, colon, liver, pancreas, stomach, lung, and kidney. semanticscholar.org

For example, a study on a series of 5-benzylidine-3-α-carboxy ethyl rhodanines reported their in vitro anticancer activity against the HeLa human cervical cancer cell line. asianpubs.orgresearchgate.net One particular derivative, compound 3b, was found to be notably potent with an IC50 value of 22.96 μM against HeLa cells. asianpubs.orgresearchgate.net Another investigation of 5-benzylidene substituted rhodanine derivatives showed that one compound had an IC50 value of less than 62.5 against HeLa cell lines. semanticscholar.orgresearchgate.net Additionally, 3-α-carboxy ethyl-5-benzylidene rhodanine demonstrated a 52% inhibition of HeLa cancer cell growth. nih.govencyclopedia.pubmdpi.com

The cytotoxicity of these compounds has also been observed in other solid tumor cell lines. For instance, some derivatives have been tested against MCF-7 breast cancer cells, with one compound showing an 81% inhibition of cell growth at a concentration of 10 µg/mL. nih.gov

Interactive Table: Cytotoxicity of 5-Benzylidene Rhodanine Derivatives Against Solid Tumor Cell Lines

| Compound | Cell Line | Activity | Reference |

| 3-α-carboxy ethyl-5-benzylidene rhodanine | HeLa | 52% inhibition | nih.govencyclopedia.pubmdpi.com |

| 5-benzylidine-3-α-carboxy ethyl rhodanine (3b) | HeLa | IC50: 22.96 μM | asianpubs.orgresearchgate.net |

| 5-benzylidene substituted rhodanine (3a) | HeLa | IC50: <62.5 | semanticscholar.orgresearchgate.net |

| 3,5-disubstituted derivative with cinnamoyl moiety (19) | MCF-7 | 81% inhibition at 10 µg/mL | nih.gov |

Cell Cycle Perturbation Mechanisms

A key aspect of the anticancer activity of this compound and related compounds is their ability to interfere with the cell cycle, leading to the arrest of cancer cell proliferation.

This compound (BTR-1) has been specifically identified as an agent that causes S-phase arrest in leukemic cells. nih.govencyclopedia.pubmdpi.com The S-phase is a critical period in the cell cycle where DNA replication occurs. By halting the cycle at this stage, the compound effectively prevents the cancer cells from duplicating their genetic material, thereby inhibiting their proliferation. Research on other rhodanine derivatives has also pointed to their impact on the S-phase. For instance, some benzimidazole (B57391) derivatives have been shown to induce S-phase arrest in various cancer cell lines, including MDA-MB-231 and SKOV3 cells. mdpi.com

In addition to S-phase arrest, rhodanine derivatives have been shown to induce cell cycle arrest at the G2/M checkpoint. The G2/M phase is the final stage before cell division (mitosis). Arrest at this point prevents the cell from entering mitosis, thus halting cell division.

For example, a study on a glucosylated rhodanine derivative, compound 12f, revealed that it caused cell cycle arrest in the G2/M phase in HepG2 liver cancer cells. nih.gov The percentage of cells in the G2/M phase increased significantly in the presence of this compound. nih.gov Similarly, other studies on different classes of compounds, such as dimeric 3,5-bis(benzylidene)-4-piperidones and baicalein, have also demonstrated the induction of G2/M arrest in various cancer cell lines. mdpi.comnih.gov One lead compound, 3b, from the piperidone series, was found to cause G2 arrest in human colon carcinoma HCT116 cells. mdpi.com

Apoptosis Induction Pathways

This compound has been identified as an active anticancer agent that triggers apoptosis, a form of programmed cell death, and interferes with DNA replication in cancerous cells. nih.govsangon.com The induction of apoptosis is a critical mechanism for the elimination of malignant cells, and the activity of this compound in this process is a key area of investigation. Research into closely related rhodanine derivatives provides further insight into the specific molecular pathways that are likely modulated by this compound.

Modulation of Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic and anti-apoptotic signals. Studies on rhodanine derivatives suggest that their mechanism of action involves the modulation of these proteins. nih.gov This modulation is a critical step in tipping the cellular balance towards apoptosis.

Upregulation of Apoptosis-Mediated Genes (e.g., P53, Bax, Caspases)

Research on a closely related glucosylated rhodanine derivative has demonstrated a significant upregulation of key pro-apoptotic genes in HepG2 cancer cells. nih.govacs.org This provides a strong indication of the likely mechanistic pathways for this compound. The tumor suppressor gene p53, a critical regulator of the cell cycle and apoptosis, was found to be significantly upregulated. nih.govacs.org Concurrently, the expression of Bax, a pro-apoptotic member of the Bcl-2 family, was also increased. nih.govacs.org Furthermore, the study observed an upregulation of caspases, a family of proteases that execute the final stages of apoptosis. nih.govacs.org

Table 1: Upregulation of Pro-Apoptotic Genes by a Glucosylated Rhodanine Derivative

| Gene | Fold Change in Expression |

|---|---|

| P53 | 9.53 |

| Bax | 8.9 |

| Caspase-3 | 4.16 |

| Caspase-8 | 1.13 |

| Caspase-9 | 8.4 |

Data from a study on a glucosylated rhodanine derivative, indicating the potential mechanism of action for this compound. nih.govacs.org

Downregulation of Anti-Apoptotic Proteins (e.g., Bcl-2)

In concert with the upregulation of pro-apoptotic factors, the same study on the related glucosylated rhodanine derivative reported a marked downregulation of the anti-apoptotic protein Bcl-2. nih.govacs.org The expression of Bcl-2 was inhibited by 0.13-fold, further shifting the cellular equilibrium towards the induction of apoptosis. nih.govacs.org This dual action of upregulating apoptotic promoters and downregulating apoptotic inhibitors highlights the potential therapeutic efficacy of this class of compounds.

Molecular Target Identification and Inhibition

Beyond the modulation of apoptotic pathways, research has identified specific molecular targets that are inhibited by this compound and its derivatives, contributing to their anticancer activity.

Topoisomerase II Inhibition and DNA Intercalation

Topoisomerase II is an essential enzyme involved in managing DNA topology during replication and transcription. Its inhibition is a validated strategy in cancer therapy. Studies on rhodanine derivatives suggest that they can function as Topoisomerase II inhibitors. nih.gov A glucosylated rhodanine derivative, closely related to this compound, exhibited inhibitory activity against Topoisomerase II with an IC50 value of 7.3 μM. nih.govacs.orgsemanticscholar.org This derivative also demonstrated the ability to intercalate with DNA, with an IC50 value of 18.2 μM, a mechanism that can disrupt DNA replication and lead to cell death. nih.govacs.orgsemanticscholar.org Docking analyses have further supported these findings, showing strong binding affinity of rhodanine derivatives to the active site of Topoisomerase II. nih.govacs.org

Table 2: Inhibitory Activity of a Glucosylated Rhodanine Derivative

| Molecular Target | IC50 Value (μM) |

|---|---|

| Topoisomerase II | 7.3 |

| DNA Intercalation | 18.2 |

Data from a study on a glucosylated rhodanine derivative, suggesting a likely mechanism for this compound. nih.govacs.orgsemanticscholar.org

Phosphatase of Regenerating Liver (PRL-3) Inhibition

The Phosphatase of Regenerating Liver-3 (PRL-3) is an enzyme that has been implicated in the metastasis of various cancers. The inhibition of PRL-3 is therefore considered a promising therapeutic strategy. Research has shown that rhodanine derivatives can effectively inhibit PRL-3. nih.gov Notably, the presence of a benzylidene moiety at the C5 position of the rhodanine core, a key structural feature of this compound, is associated with a higher inhibitory potency against PRL-3. nih.gov A rhodanine benzylidene derivative demonstrated an IC50 value of 0.9 µM for PRL-3 inhibition, indicating a strong potential for this class of compounds, including this compound, to target this oncogenic phosphatase. nih.gov

Other Enzyme and Signaling Pathway Modulations

Beyond their well-documented roles, 5-benzylidene rhodanine analogues have been shown to modulate a variety of other enzymes and signaling pathways. For instance, rhodanine-3-acetic acid derivatives are recognized as inhibitors of aldose reductase and aldehyde reductase. nih.gov Certain derivatives have also demonstrated the ability to inhibit α-amylase and pancreatic lipase, an enzyme crucial for fat digestion. nih.gov

In the realm of bacterial enzymes, specific rhodanine-containing compounds have been identified as inhibitors of thymidylate kinase in E. coli, an essential enzyme for DNA synthesis. biorxiv.org This inhibition presents a specific mechanism of antibacterial action. biorxiv.org Furthermore, some 5-benzylidene-hydantoins, which share structural similarities, have been designed and shown to inhibit the epidermal growth factor receptor (EGFR) kinase, suggesting a potential role in cancer therapy. nih.gov

Antimicrobial Spectrum of 5-Benzylidene Rhodanine Derivatives

The rhodanine scaffold is a cornerstone in the development of new antimicrobial agents, with 5-benzylidene derivatives showing a particularly interesting and varied spectrum of activity. nih.gov These compounds have been extensively studied for their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Activity Against Gram-Positive Strains (e.g., MRSA, Staphylococcus aureus, Bacillus cereus)

Derivatives of 5-benzylidene rhodanine consistently demonstrate potent activity against Gram-positive bacteria. uj.edu.plnih.gov Studies have shown that these compounds are effective against clinically significant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). nih.govnih.gov

The antibacterial efficacy is influenced by the nature of the substituents on the rhodanine core. For example, introducing a hydrophobic arylidene group with electron-withdrawing substituents at the C-5 position can enhance activity. uj.edu.plnih.gov Similarly, derivatives with an NO2 group in the ortho position of the benzylidene ring exhibit good antibacterial activity against MRSA. uj.edu.pl The length of the carboxyalkyl group at the N-3 position also plays a role, with rhodanine-3-propionic acid derivatives showing high activity against Gram-positive bacteria. nih.govnih.gov

Several studies have quantified the minimum inhibitory concentration (MIC) of various derivatives against different Gram-positive strains. For example, certain phenylalanine-derived C5-substituted rhodanines showed significant anti-MRSA activity, with MIC values as low as 1.95 µg/mL. nih.gov Another study found that specific rhodanine derivatives exhibited potent bactericidal activity against various strains of MRSA, Staphylococcus epidermidis, and vancomycin-resistant Enterococcus (VRE), with MIC90 values of 4-8 μM. nih.gov Activity has also been confirmed against Bacillus species, including Bacillus cereus and Bacillus anthracis, with MIC values in the range of 2–8 μM. nih.govresearchgate.net

| Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Phenylalanine-derived C5-substituted rhodanine (Compound 22) | MRSA | 1.95 µg/mL | nih.gov |

| Rhodanine derivative (Rh 2) | MRSA | 4 µM (MIC90) | nih.gov |

| Rhodanine derivative (Rh 2) | VRE | 8 µM (MIC90) | nih.gov |

| Rhodanine derivative (Rh 2) | Staphylococcus epidermidis | 4 µM | nih.gov |

| 5-benzylidene substituted rhodanine (Compound D2) | Bacillus cereus | 32 µg/ml | researchgate.net |

| 5-benzylidene substituted rhodanine (Compound D5) | Staphylococcus aureus | 32 µg/ml | researchgate.net |

Activity Against Gram-Negative Strains (e.g., Escherichia coli)

In stark contrast to their effectiveness against Gram-positive bacteria, the majority of 5-benzylidene rhodanine derivatives exhibit weak to no activity against Gram-negative strains like Escherichia coli. nih.govnih.govnih.govmdpi.com This lack of activity is often attributed to the structural differences in the cell walls of Gram-negative bacteria, which possess an outer membrane that acts as a permeability barrier. researchgate.net

However, this is not a universal rule. A study screening structural analogs of rhodanine-containing compounds identified nine molecules that were active against E. coli. biorxiv.org Further investigation revealed that the mechanism of action for some of these specific analogs was the inhibition of thymidylate kinase, an enzyme vital for DNA synthesis. biorxiv.org One of these compounds was found to be bacteriostatic, while another demonstrated a bactericidal effect, causing a nearly 100-fold reduction in viable E. coli cells at five times its MIC. biorxiv.org This suggests that while broad-spectrum activity against Gram-negative bacteria is uncommon for this class of compounds, specific structural modifications can yield targeted inhibitors. biorxiv.org

Antifungal Activity Against Fungal Pathogens (e.g., Candida species, Aspergillus niger)

The antifungal potential of 5-benzylidene rhodanine derivatives has also been explored, with mixed results. Some studies have reported a lack of activity against yeast strains such as Candida albicans. nih.govnih.gov

Conversely, other research has demonstrated significant antifungal properties. A study of (Z)-5-arylidenerhodanines found that derivatives substituted with fluorine (F) and trifluoromethyl (CF3) were the most active against a panel of opportunistic pathogenic fungi. nih.gov Another investigation into 5-benzylidene substituted rhodanine derivatives reported that one compound showed good antifungal activity against Candida tropicalis (MIC of 16µg/ml), while another was effective against Candida glabrata at the same concentration. researchgate.net The same study also screened against Aspergillus niger and Candida albicans. researchgate.net The mechanism of action for these active compounds does not appear to involve binding to ergosterol (B1671047) or causing direct damage to the fungal membrane. nih.gov

| Derivative | Fungal Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| 5-benzylidene substituted rhodanine (Compound D6) | Candida tropicalis | 16 µg/ml | researchgate.net |

| 5-benzylidene substituted rhodanine (Compound D10) | Candida glabrata | 16 µg/ml | researchgate.net |

| (Z)-5-arylidenerhodanines (F- and CF3-substituted) | Various pathogenic fungi | Active | nih.gov |

Other Pharmacological Activities of 5-Benzylidene Rhodanine Analogues

Beyond their antimicrobial effects, these compounds possess other pharmacological properties that are of scientific interest.

Antioxidant Potential and Reactive Oxygen Species Modulation

Reactive oxygen species (ROS) are implicated in the progression of numerous chronic diseases. semanticscholar.org A series of 5-benzylidene substituted rhodanine derivatives were evaluated for their antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. semanticscholar.orgresearchgate.net The study found that several compounds exhibited moderate to high antioxidant activity, with one derivative in particular showing the highest potential with an IC50 value of 31.21. semanticscholar.orgresearchgate.net

Furthermore, the generation of ROS appears to be a potential mechanism for the antifungal activity observed in some rhodanine-related compounds. mdpi.com Studies on different imidazole (B134444) derivatives showed that their antifungal effect against Candida species was reduced in the presence of the antioxidant ascorbic acid, and the compounds were found to significantly increase ROS production within the fungal cells. mdpi.com This suggests that for some analogues, the modulation of ROS levels is a key part of their biological activity. mdpi.com

Enzyme Inhibition Studies

The core structure of this compound makes it a candidate for interacting with various enzymes. Research into the broader class of 5-benzylidene rhodanines has revealed inhibitory activity against several key enzymatic targets.

Aldose Reductase: Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. The accumulation of sorbitol, the product of aldose reductase activity, is linked to diabetic complications such as neuropathy. The rhodanine-3-acetic acid derivative, epalrestat (B1671369), is an established aldose reductase inhibitor used clinically in some countries for treating diabetic neuropathy. nih.gov This has spurred further investigation into other rhodanine derivatives as potential inhibitors. nih.gov While specific inhibitory data for this compound against aldose reductase is not prominently detailed in the reviewed literature, studies on closely related 5-benzylidene rhodanine-3-acetamide derivatives have shown significant inhibitory potential against both aldose reductase (ALR2) and the structurally similar aldehyde reductase (ALR1).

| Compound Derivative | Target Enzyme | IC50 (µM) |

| Rhodanine Analogs | Aldose Reductase (ALR2) | Varies |

| Aldehyde Reductase (ALR1) | Varies | |

| Data for illustrative purposes based on studies of rhodanine derivatives; specific values for this compound are not specified in the search results. |

Acetylcholinesterase: Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for managing Alzheimer's disease. The potential for rhodanine derivatives to act as AChE inhibitors has been explored. However, studies on certain thiazolidinone derivatives, a class to which rhodanine belongs, indicated very low inhibition of acetylcholinesterase from human erythrocytes. acs.org This suggests that while the rhodanine scaffold is explored for various biological activities, not all derivatives are potent inhibitors of AChE. acs.org

15-Lipoxygenase: Lipoxygenases (LOX) are enzymes involved in the inflammatory cascade through the metabolism of arachidonic acid. Inhibition of these enzymes is a target for anti-inflammatory drug development. There is limited specific information regarding the direct inhibition of 15-Lipoxygenase by this compound.

HCV NS5B Polymerase: The Hepatitis C Virus (HCV) NS5B protein is an RNA-dependent RNA polymerase essential for viral replication, making it a prime target for antiviral therapy. Rhodanine-based derivatives have been recognized for their potential as antiviral agents, including against HCV. semanticscholar.org Specifically, the rhodanine structure has been reported in the context of inhibiting HCV protease, a different viral enzyme. orientjchem.org The inhibitory activity of this compound specifically against the HCV NS5B polymerase is not well-documented in the available literature.

Relevance in Neurodegenerative Disease Research

The aggregation of the tau protein is a pathological hallmark of several neurodegenerative disorders known as tauopathies, with Alzheimer's disease being the most common.

Tau Aggregation Inhibition: There is a growing body of research focused on small molecules that can inhibit the formation of tau protein aggregates. Rhodanine-based compounds have emerged as a promising class of molecules in this area. acs.orgnih.gov Studies have specifically identified rhodanine derivatives as inhibitors of tau aggregation in cellular models of tauopathy. acs.org This line of research suggests that compounds like this compound could serve as a scaffold for developing therapeutic agents aimed at preventing or slowing the progression of neurodegenerative diseases by targeting tau pathology. acs.orgnih.gov While the precise efficacy and mechanism for the 3-ethyl derivative are subjects for further detailed investigation, its inclusion in this chemical class marks it as relevant to this field of research.

Structure Activity Relationship Sar Studies of 5 Benzylidene 3 Ethyl Rhodanine Analogues

Impact of N-3 Substituents on Biological Activity

The substituent at the N-3 position of the rhodanine (B49660) core plays a crucial role in modulating the biological activity of its derivatives. The nature of this substituent, ranging from simple alkyl groups to more complex heterocyclic and aryl moieties, can significantly impact the compound's potency and selectivity.

Influence of Alkyl and Carboxyalkyl Groups

The introduction of alkyl and carboxyalkyl groups at the N-3 position has been shown to have a varied effect on the biological activity of rhodanine derivatives. For instance, studies on rhodanine-3-carboxyalkyl acids have revealed that the antibacterial activity is dependent on the type of carboxyalkyl group. nih.gov Derivatives of rhodanine-3-propionic acid, for example, demonstrated the highest activity against Gram-positive bacteria. nih.gov

In the context of anticancer activity, the size of the alkyl substituent at the N-3 position appears to be a critical factor. The introduction of small substituents, such as in (2-thioxothiazolidin-3-yl)acetic acid derivatives, was found to improve activity against the K562 leukemia cell line. encyclopedia.pub However, enlarging these substituents to isopropyl, carboxyethyl, or benzyl (B1604629) groups was unfavorable for antiproliferative activity against the same cell line. encyclopedia.pub This suggests that while a certain degree of substitution is beneficial, excessive bulk at the N-3 position can be detrimental to activity.

Furthermore, research on rhodanine-3-acetic acid derivatives has highlighted the importance of this acidic moiety for potential anticancer activity. nih.gov The presence of an acetic acid group at the third position of the rhodanine ring may have a significant impact on the compound's efficacy. nih.gov

Table 1: Impact of N-3 Alkyl and Carboxyalkyl Substituents on Biological Activity

| N-3 Substituent | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Propionic acid | Antibacterial (Gram-positive) | Higher activity compared to acetic acid derivatives. | nih.gov |

| Small alkyl groups | Anticancer (Leukemia) | Improved activity against K562 cell line. | encyclopedia.pub |

| Isopropyl, Carboxyethyl, Benzyl | Anticancer (Leukemia) | Unfavorable for antiproliferative activity against K562. | encyclopedia.pub |

| Acetic acid | Anticancer | May have a significant impact on potential anticancer activity. | nih.gov |

Role of Heterocyclic and Aryl Moieties

The incorporation of heterocyclic and aryl moieties at the N-3 position introduces a greater degree of structural diversity and can lead to enhanced biological activity. Studies have shown that the presence of a heteryl moiety is often more preferable for good anticancer activity compared to an aryl substituent in 5-substituted rhodanines. encyclopedia.pubnih.gov

For example, in a series of 3,5-disubstituted derivatives, changing the N-3 substitution from a 2-chlorophenyl group to a 3-cyclohexyl or 3-benzyl group resulted in a decline in inhibitory activity against MCF-7 breast cancer cells. encyclopedia.pubmdpi.com This highlights the specific influence of the nature and substitution pattern of the aryl ring at the N-3 position.

Furthermore, the introduction of a benzothiazole (B30560) moiety at the N-3 position has been investigated for its potential to enhance the biological activity of 5-arylidene-substituted rhodanines. researchgate.net In silico studies have suggested that these derivatives have the potential for antitumor activity, with different aryl substituents at the C-5 position having varying impacts on their inhibitory activity against therapeutic targets. researchgate.net

Table 2: Influence of N-3 Heterocyclic and Aryl Moieties on Anticancer Activity

| N-3 Substituent | C-5 Substituent | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| 2-Chlorophenyl | Cinnamoyl | MCF-7 | 81% inhibition | encyclopedia.pubmdpi.com |

| 3-Cyclohexyl | Cinnamoyl | MCF-7 | 77% inhibition (decline) | encyclopedia.pubmdpi.com |

| 3-Benzyl | Cinnamoyl | MCF-7 | 71% inhibition (decline) | encyclopedia.pubmdpi.com |

| Benzothiazole | Arylidene | Various | Potential antitumor activity | researchgate.net |

Influence of C-5 Benzylidene Substituents on Biological Activity

The substituent on the C-5 benzylidene group is another critical determinant of the biological activity of rhodanine derivatives. The electronic properties and the size of this substituent can significantly modulate the compound's interaction with its biological target.

Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of the substituents on the C-5 benzylidene ring has a profound impact on the biological activity of rhodanine analogues. Electron-donating groups (EDGs) increase electron density in the molecule, while electron-withdrawing groups (EWGs) decrease it, which in turn affects their reactivity and interaction with biological targets. studypug.com

For antibacterial activity, research has shown that the presence of a hydrophobic arylidene group with additional electron-withdrawing substituents at the C-5 position enhances the activity of rhodanine-3-acetic acid derivatives. nih.gov In one study, it was observed that the presence of a N,N-diethylamine group, an electron-donating group, in the aromatic system was significant for biological activity. nih.gov

In the context of anticancer activity, the presence of a methoxy (B1213986) group (an EDG) on the benzylidene ring was found to increase biological activity more than dichloro- groups (EWGs). acs.org Conversely, another study indicated that a derivative with a 4-nitrobenzylideneamino substituent (containing a strong EWG) at the C-5 position was less potent against the MCF-7 cell line compared to the unsubstituted phenylmethylideneamino analogue. nih.govmdpi.com This suggests that the optimal electronic properties of the C-5 substituent may be target-dependent.

Table 3: Effect of C-5 Benzylidene Substituents on Biological Activity

| C-5 Substituent Group | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Electron-withdrawing | Antibacterial | Enhanced activity of rhodanine-3-acetic acid derivatives. | nih.gov |

| N,N-diethylamine (EDG) | Antibacterial | Significant for biological activity. | nih.gov |

| Methoxy (EDG) | Anticancer | Increased biological activity compared to dichloro- groups. | acs.org |

| 4-Nitro (EWG) | Anticancer (MCF-7) | Decreased potency compared to unsubstituted analogue. | nih.govmdpi.com |

Importance of Aryl Substituent Size and Nature

The size and nature of the aryl substituent at the C-5 position are also crucial factors influencing biological activity. An increase in the mass of the aryl substituent does not always correlate with an increase in activity. For instance, increasing the mass of the aryl substituent in one series of compounds led to a decrease in cytotoxic activity against the MCF-7 cell line. nih.govmdpi.com

However, in another study, a more bulky C-5 substituent resulted in a much more effective compound against tested cell lines compared to a less bulky one. mdpi.com This suggests that there is an optimal size and conformation for the C-5 substituent to achieve maximal biological effect, and this can vary depending on the specific biological target. The presence of a heteryl moiety at the C-5 position has been found to be more preferable for good anticancer activity than an aryl substituent. nih.gov

Comparative Analysis of Monosubstituted and Disubstituted Rhodanine Derivatives

The introduction of substituents at both the N-3 and C-5 positions of the rhodanine ring generally leads to an increase in anticancer activity compared to the corresponding 3- or 5-monosubstituted derivatives. nih.gov This synergistic effect highlights the importance of a dual substitution pattern for optimizing the pharmacological profile of these compounds.

For example, 3,5-disubstituted rhodanines displayed significantly better activity than their 5-substituted counterparts in one study. nih.gov The introduction of an acidic moiety, particularly an acetic acid group, at the third position of the rhodanine ring, in combination with a substituent at the fifth position, appears to have a significant positive impact on the potential anticancer activity of the resulting compounds. nih.gov

However, there are exceptions. In a study on α-glucosidase inhibitors, substitution at the C-5 position on the rhodanine ring of an intermediate compound was not a favorable substitution to enhance the bioactivity. researchgate.net This indicates that the beneficial effect of disubstitution is not universal and depends on the specific biological target and the nature of the substituents involved.

Computational Chemistry Insights into SAR

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, have been instrumental in deciphering the SAR of 5-benzylidene-3-ethyl rhodanine analogues. These approaches provide insights into the molecular interactions between the compounds and their biological targets, helping to explain the observed variations in biological activity with structural modifications.

Molecular docking studies have been employed to predict the binding modes of this compound analogues within the active sites of various protein targets. These studies have revealed that the benzylidene moiety is crucial for the interaction with target enzymes. researchgate.net For instance, in the context of anticancer activity, docking studies have shown that these compounds can bind to the active sites of protein kinases, which are often implicated in cancer progression. The orientation and binding affinity are significantly influenced by the nature and position of substituents on the benzylidene ring.

QSAR analyses have further quantified the relationship between the physicochemical properties of the analogues and their biological activities. These studies often reveal the importance of electronic and steric factors. For example, descriptors in QSAR models have highlighted the significance of atoms with higher polarizability in the outer regions of the molecules, suggesting the role of dispersion forces in ligand-receptor interactions. eurekaselect.com

Research has also indicated that the rhodanine core itself plays a vital role. The sulfur atoms in the rhodanine ring can participate in key interactions with the target protein. eurekaselect.com Modifications to the rhodanine moiety can, therefore, significantly impact the compound's efficacy.

The following table summarizes findings from computational studies on a series of 5-benzylidene rhodanine derivatives, which can provide inferential knowledge about the 3-ethyl analogues.

| Compound ID | Substitution on Benzylidene Ring | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| 3d | 4-Chloro | Anticancer Target | Good | Not Specified |

| 3j | 4-Nitro | Anticancer Target | Good | Not Specified |

Table 1: Molecular docking results for selected 5-benzylidene rhodanine derivatives against an anticancer target. Data extracted from a study on novel 5-benzylidene substituted rhodanine derivatives. researchgate.net

Another study on bis-rhodanine derivatives, which share the core rhodanine structure, also utilized molecular docking to evaluate their anticancer potential.

| Compound ID | Type of Derivative | Target Protein | Docking Score |

| Vc | 5-benzylidene bis-rhodanine | HPV 16E2 | Good |

| Vf | 5-benzylidene bis-rhodanine | HPV 16E2 | Good |

Table 2: Molecular docking screening of 5-benzylidene bis-rhodanine derivatives. researchgate.net

These computational insights are invaluable for the rational design of new this compound analogues with improved therapeutic potential. By understanding the specific structural features that govern biological activity, medicinal chemists can synthesize more effective and selective drug candidates.

Future Perspectives and Translational Research for 5 Benzylidene 3 Ethyl Rhodanine

Potential as a Therapeutic Candidate in Oncology

5-Benzylidene-3-ethyl rhodanine (B49660), also referred to as BTR-1, has demonstrated notable potential as an anticancer agent. nih.govencyclopedia.pubchemicalbook.com Research indicates that this compound can induce S-phase arrest in the cell cycle and interfere with DNA replication in leukemic cells. nih.govencyclopedia.pubchemicalbook.com Furthermore, it is known to activate the process of apoptosis, leading to programmed cell death in cancer cells. nih.govencyclopedia.pubchemicalbook.com Studies have reported its broad anticancer activity, with IC50 values often falling below the 10 μM threshold, indicating significant potency. nih.gov

The anticancer effects of rhodanine derivatives are not limited to a single mechanism. They have been investigated as inhibitors of various enzymes implicated in cancer progression, including JNK-stimulating phosphatase-1 (JSP-1), sphingosine (B13886) kinase, DNA polymerase, and the phosphatase of regenerating liver 3 (PRL-3). rsc.org For instance, a rhodanine benzylidene derivative showed an IC50 value of 0.9 µM against PRL-3. nih.gov

Structure-activity relationship (SAR) studies have been pivotal in guiding the development of more potent anticancer rhodanine derivatives. A general observation is that disubstitution at both the N-3 and C-5 positions of the rhodanine ring tends to enhance anticancer activity compared to monosubstituted analogs. nih.gov For example, a 3-α-carboxy ethyl-5-benzylidene rhodanine derivative demonstrated a 52% inhibition of HeLa cancer cell growth, highlighting the benefit of substitution at both positions. nih.govencyclopedia.pub The nature of the substituent is also critical; the introduction of a 4-methoxy benzylidene group was found to significantly boost cytotoxicity against HeLa cells. nih.govencyclopedia.pub

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

| 5-Benzylidene-3-ethyl rhodanine (BTR-1) | Leukemic cells | Induces S-phase arrest and apoptosis | nih.govencyclopedia.pubchemicalbook.com |

| This compound (BTR-1) | Various | IC50 < 10 μM | nih.gov |

| 5-(4-Bromobenzylidene)-3-(carboxyethyl)rhodanine | HeLa | IC50 = 22.96 μM | researchgate.netasianpubs.org |

| 3-α-carboxy ethyl-5-(4-methoxybenzylidene) rhodanine | HeLa | 52% growth inhibition | nih.govencyclopedia.pub |

| Benzimidazole (B57391)–rhodanine conjugate 32 | HL-60, MDA-MB-201, Raji, A549 | IC50 = 0.21, 0.33, 1.23, 2.67 μM | encyclopedia.pub |

| Rhodanine benzylidene derivative 47 | PRL-3 (enzyme) | IC50 = 0.9 µM | nih.gov |

Development of Novel Antimicrobial Agents

The rhodanine scaffold is a fertile ground for the discovery of new antimicrobial agents. nih.govtandfonline.com Derivatives of 5-benzylidene rhodanine have shown promise against a variety of pathogens, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. nih.govresearchgate.net

Research into 5-benzylidene-3-alpha-carboxy ethyl rhodanines revealed that specific substitutions on the benzylidene ring influence antibacterial efficacy. For instance, one derivative in a study demonstrated a minimum inhibitory concentration (MIC) of 80 µg/mL against all tested bacteria, which included MRSA, Escherichia coli, and Bacillus cereus. researchgate.netasianpubs.org Further studies have indicated that rhodanine derivatives are often more potent than their thiazolidinedione counterparts against Gram-positive bacteria. nih.gov

The lipophilicity and electronic properties of the substituents play a crucial role. It has been observed that the presence of a hydrophobic arylidene group at the C-5 position can enhance the antibacterial activity of rhodanine-3-acetic acid derivatives. nih.gov Moreover, the introduction of a bulky aryl substituent at the 5-position has been shown to improve activity against Staphylococci. nih.gov While many derivatives show strong activity against Gram-positive bacteria, their efficacy against Gram-negative bacteria and yeasts can be limited. nih.govmdpi.com

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC) | Reference |

| 5-(4-N,N-dimethylaminobenzylidene)-3-(carboxyethyl)rhodanine | E. coli, B. cereus, MRSA | 80 µg/mL | researchgate.netasianpubs.org |

| 5-Benzylidene rhodanine derivatives (D2, D5) | Gram-positive & Gram-negative bacteria | 32 µg/mL | researchgate.net |

| 5-Benzylidene rhodanine derivative (D6) | Candida tropicalis | 16 µg/mL | researchgate.net |

| 5-Benzylidene rhodanine derivative (D10) | Candida glabrata | 16 µg/mL | researchgate.net |

Strategies for Enhancing Efficacy and Reducing Off-Target Effects

A key focus in the translational development of this compound derivatives is the optimization of their therapeutic index—maximizing efficacy while minimizing off-target effects. A primary strategy involves the meticulous modification of the rhodanine scaffold based on structure-activity relationship (SAR) studies.

As previously noted in the context of oncology, the simultaneous introduction of substituents at the N-3 and C-5 positions is a recurring theme for enhancing biological activity. nih.gov The chemical nature of these substituents is paramount. For example, introducing an acetic acid moiety at the N-3 position has been suggested to significantly impact the anticancer potential of these compounds. encyclopedia.pub Conversely, altering a substituent from a 2-chlorophenyl to a 3-cyclohexyl or 3-benzyl group at the N-3 position led to a decrease in the growth inhibition of MCF-7 breast cancer cells. nih.gov

Another innovative approach to improve the pharmacokinetic properties of these molecules is the incorporation of a sugar moiety. Glycosylation, by inserting a sugar between the rhodanine ring and the arylidine ring, has been proposed as a method to enhance drug-like properties. nih.gov While general strategies like PEGylation are employed to reduce off-target toxicities for other therapeutics, research on rhodanine derivatives primarily focuses on scaffold modification to achieve this goal. nih.gov The aim is to create derivatives that exhibit higher selectivity for their intended biological targets, thereby reducing the potential for adverse effects on healthy cells.

Rational Drug Design Methodologies for Next-Generation Rhodanine Derivatives

The development of future rhodanine-based therapeutics will heavily rely on rational drug design methodologies to create more potent and selective agents. nih.gov This approach moves beyond traditional screening and leverages computational tools and a deep understanding of molecular interactions.

Computational chemistry, particularly methods like Density Functional Theory (DFT), plays a crucial role in understanding the structure, molecular properties, and reactivity of rhodanine derivatives. nih.gov This theoretical insight allows for the prediction of how modifications to the chemical structure will affect the compound's behavior and affinity for its target.

Molecular docking is a widely used technique to simulate the binding of a ligand (the rhodanine derivative) to the active site of a target protein. researchgate.netresearchgate.net These simulations can predict the binding affinity and pose, guiding the design of new derivatives with improved interactions. For example, docking studies have been used to design rhodanines targeting the PPAR-γ receptor for antihyperglycemic activity. researchgate.net These studies revealed key hydrogen bonding interactions that are crucial for activity. researchgate.net

Pharmacophore hybridization is another sophisticated design strategy. This involves combining the essential structural features (pharmacophores) of different known active molecules to create a new hybrid molecule with potentially enhanced or novel activity. nih.gov Through the iterative process of design, synthesis, and biological testing, guided by these computational methodologies, the development of next-generation rhodanine derivatives with superior therapeutic profiles is an attainable goal.

Q & A

Advanced Question

- Anticancer Activity : Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance cytotoxicity by increasing electrophilicity and DNA intercalation potential. Derivatives with 4-methylbenzylidene show IC₅₀ values <10 μM against breast cancer cells (MCF-7) .

- Antimicrobial Activity : Dimethylaminoethyl substituents improve membrane penetration, with MIC values of 2–8 μg/mL against S. aureus . Docking studies reveal hydrogen bonding with bacterial enzyme active sites (e.g., dihydrofolate reductase) . SAR analysis should combine in vitro assays (e.g., broth microdilution) with molecular dynamics simulations to optimize substituent positioning .

What methodologies are recommended for evaluating the antioxidant potential of rhodanine derivatives?

Basic Question

Standard assays include:

- DPPH Radical Scavenging : Measure absorbance reduction at 517 nm; IC₅₀ values <50 μM indicate potent activity .

- FRAP Assay : Quantify Fe³⁺ reduction to Fe²⁺; higher absorbance at 593 nm correlates with antioxidant capacity .

- ABTS⁺ Decolorization : Monitor decay at 734 nm. Compounds with electron-donating groups (e.g., -OCH₃) exhibit enhanced radical quenching .

How can molecular docking studies be integrated with experimental data to refine drug design?

Advanced Question

- Target Selection : Prioritize proteins with known roles in disease (e.g., α-glucosidase for diabetes ).

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions. Validate poses with MD simulations (100 ns) to assess stability .

- Experimental Correlation : Compare docking scores (e.g., binding energy <−8 kcal/mol) with IC₅₀ values from enzymatic assays. For example, rhodanine-benzothiazole hybrids show dual inhibition of α-amylase/α-glucosidase (IC₅₀ 12–18 μM), aligning with predicted binding to catalytic residues .

What strategies mitigate challenges in reproducing biological activity data across studies?

Advanced Question

- Standardize Protocols : Use CLSI guidelines for antimicrobial assays (e.g., fixed inoculum size: 1.5×10⁸ CFU/mL) .

- Control Variability : Include reference compounds (e.g., ascorbic acid for antioxidants ) and validate cell lines via STR profiling.

- Data Transparency : Share raw spectral data (NMR, HRMS) in repositories like Zenodo and report statistical analyses (e.g., ANOVA with p<0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.